

Application Notes and Protocols for the Synthesis of Ald-CH₂-PEG₄-Boc

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Compound of Interest

Compound Name: Ald-CH₂-PEG₄-Boc

Cat. No.: B605284

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This document provides a detailed protocol for the synthesis of **Ald-CH₂-PEG₄-Boc**, a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The synthesis involves the mild oxidation of the terminal hydroxyl group of N-Boc-1-amino-3,6,9-trioxaundecan-11-ol (Boc-NH-PEG₄-OH) to an aldehyde. Two effective and widely used oxidation methods, the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation, are described below.

Chemical Structures

Starting Material: Boc-NH-PEG₄-OH

- IUPAC Name: tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
- Molecular Formula: C₁₃H₂₇NO₆
- Molecular Weight: 293.36 g/mol

Product: **Ald-CH₂-PEG₄-Boc**

- IUPAC Name: tert-butyl (2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate
- Molecular Formula: C₁₃H₂₅NO₆

- Molecular Weight: 291.34 g/mol

Experimental Protocols

Two alternative protocols for the oxidation of Boc-NH-PEG4-OH are provided. The choice of method may depend on the availability of reagents and the scale of the reaction.

Protocol 1: Swern Oxidation

The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This reaction is typically carried out at low temperatures (-78 °C) to ensure stability of the reactive intermediates.^{[1][2][3]}

Materials:

- Boc-NH-PEG4-OH
- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Water (H₂O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Syringes and needles

- Dry ice/acetone bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
- Activation of DMSO: Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15-30 minutes at -78 °C.
- Addition of Alcohol: Dissolve Boc-NH-PEG4-OH (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
- Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 M HCl), water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Ald-CH₂-PEG4-Boc** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane. This reaction is performed at room temperature and typically gives high yields with a simple work-up.^{[4][5][6]}

Materials:

- Boc-NH-PEG4-OH
- Dess-Martin Periodinane (DMP)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: Dissolve Boc-NH-PEG4-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Addition of DMP: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion.
- Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up:
 - Upon completion, dilute the reaction mixture with diethyl ether.

- Quench the reaction by adding a saturated aqueous solution of NaHCO_3 containing an excess of $\text{Na}_2\text{S}_2\text{O}_3$.
- Stir vigorously until the solid dissolves and the layers become clear.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

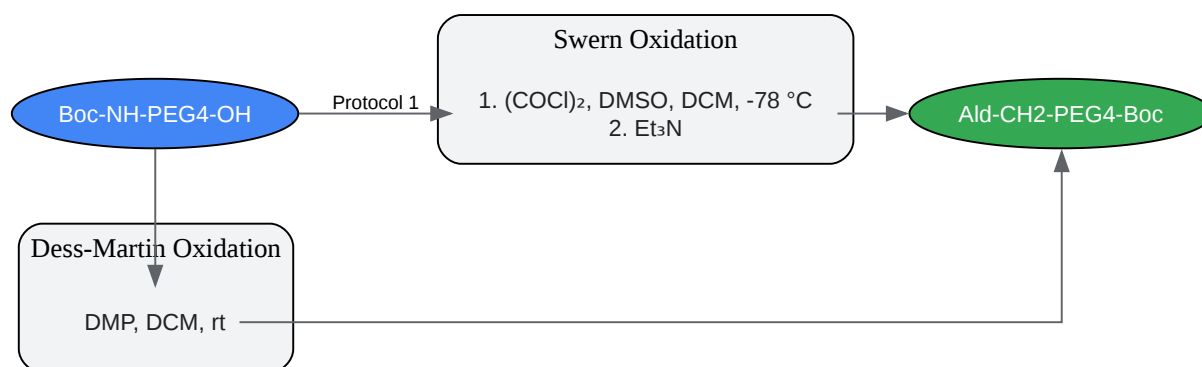
Data Presentation

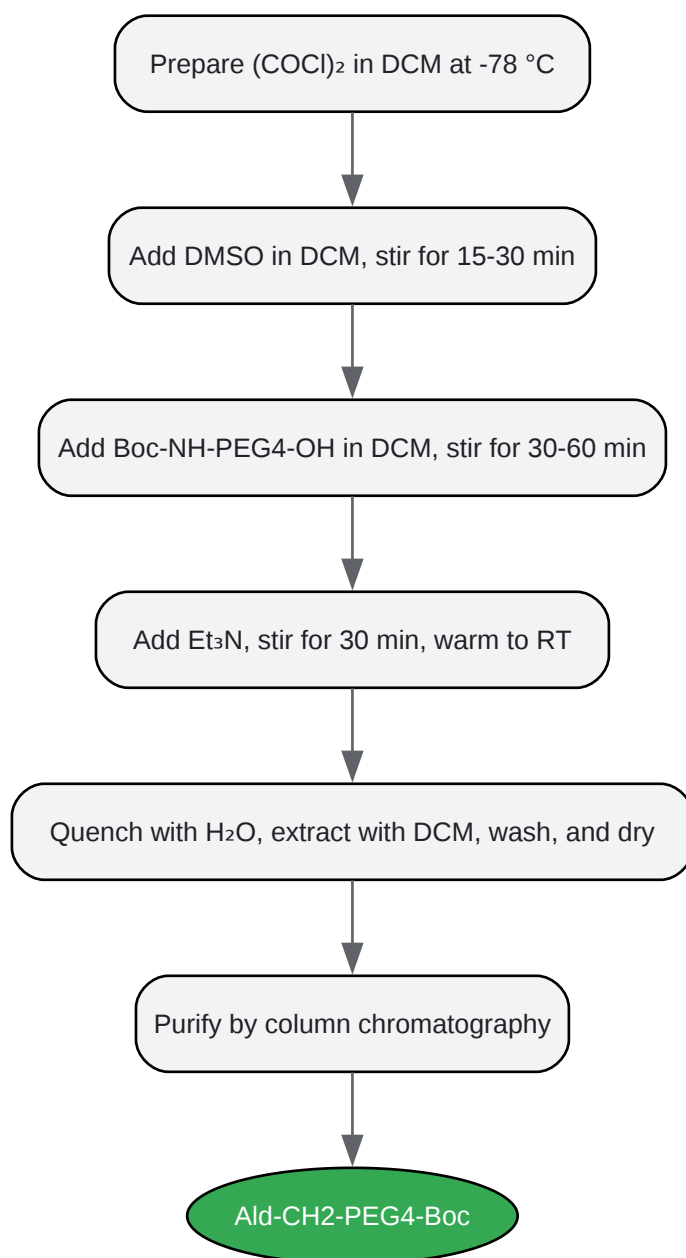
The following table summarizes the key quantitative parameters for the synthesis of **Ald-CH2-PEG4-Boc**.

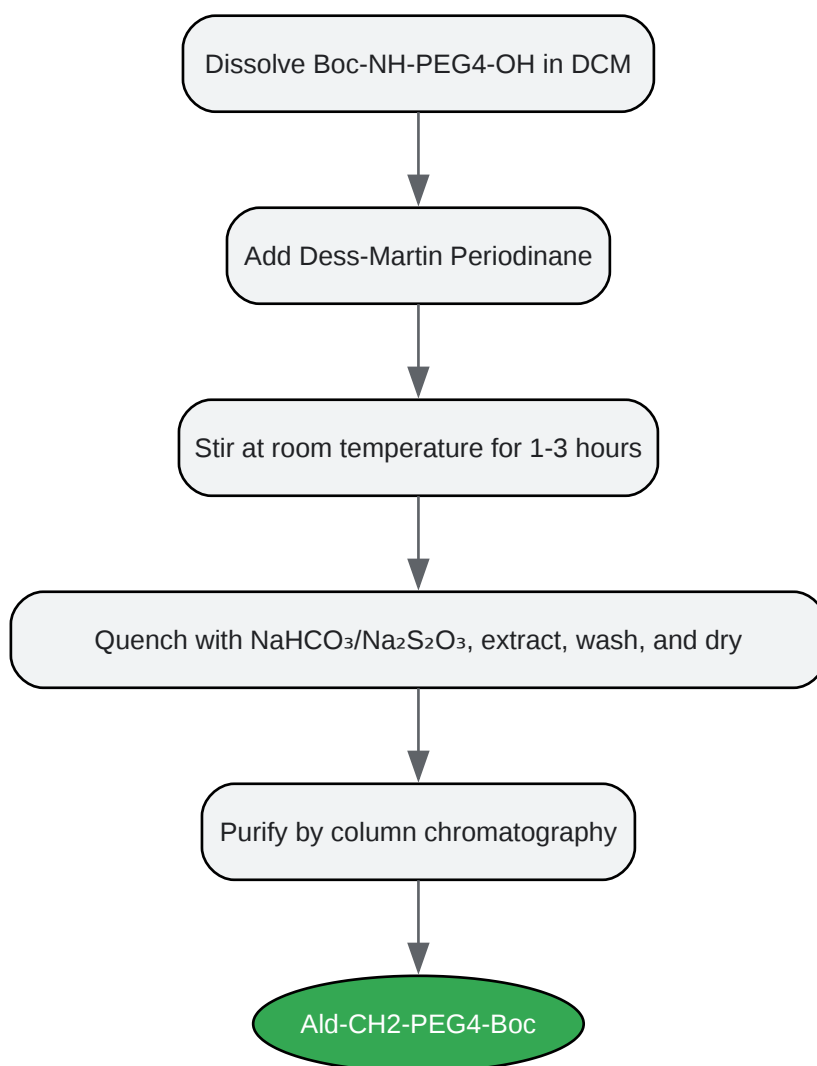
Parameter	Swern Oxidation	Dess-Martin Oxidation
Starting Material	Boc-NH-PEG4-OH	Boc-NH-PEG4-OH
Key Reagents	Oxalyl chloride, DMSO, Et_3N	Dess-Martin Periodinane
Solvent	Anhydrous Dichloromethane	Anhydrous Dichloromethane
Reaction Temperature	-78 °C to Room Temperature	Room Temperature
Reaction Time	2-4 hours	1-3 hours
Typical Yield	80-95%	>90%
Purification Method	Silica Gel Chromatography	Silica Gel Chromatography

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